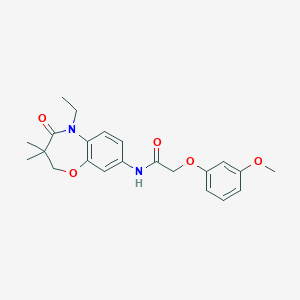

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(3-methoxyphenoxy)acetamide

Description

Properties

IUPAC Name |

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-2-(3-methoxyphenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O5/c1-5-24-18-10-9-15(11-19(18)29-14-22(2,3)21(24)26)23-20(25)13-28-17-8-6-7-16(12-17)27-4/h6-12H,5,13-14H2,1-4H3,(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFNYSTZQZMHGSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)NC(=O)COC3=CC=CC(=C3)OC)OCC(C1=O)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(3-methoxyphenoxy)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Benzoxazepine Ring: The initial step involves the cyclization of a suitable precursor to form the benzoxazepine ring. This can be achieved through a condensation reaction between an amine and a carbonyl compound under acidic or basic conditions.

Introduction of Functional Groups: Subsequent steps involve the introduction of the ethyl, dimethyl, and oxo groups onto the benzoxazepine ring. This can be accomplished through various organic reactions such as alkylation, oxidation, and reduction.

Attachment of the Acetamide Moiety: The final step involves the coupling of the benzoxazepine intermediate with 2-(3-methoxyphenoxy)acetic acid to form the desired acetamide compound. This can be achieved using coupling reagents such as carbodiimides or phosphonium salts under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(3-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

Reduction: Reduction reactions can be used to modify the oxo group or other reducible functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific functional groups with others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and alcohols are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(3-methoxyphenoxy)acetamide has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, analgesic, and antitumor activities.

Pharmacology: Research focuses on its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential as a drug candidate.

Chemical Biology: The compound is used as a tool to study biological pathways and processes, providing insights into cellular functions and disease mechanisms.

Industrial Applications:

Mechanism of Action

The mechanism of action of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(3-methoxyphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

Inhibition of Enzymes: It can bind to the active site of enzymes, inhibiting their activity and affecting metabolic pathways.

Receptor Modulation: The compound may interact with receptors on the cell surface or within cells, modulating signaling pathways and cellular responses.

Pathway Interference: By affecting key proteins and molecules, the compound can interfere with biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogous acetamide derivatives from the literature, focusing on structural motifs, synthetic routes, and reported bioactivities.

Key Structural Differences:

Core Heterocycle: The target compound’s benzoxazepine core distinguishes it from thiazolidinone () and peptide-like scaffolds ().

Substituent Profile: The 3-methoxyphenoxy group in the target compound is structurally analogous to the 2-methoxyphenoxy group in , but its attachment to a benzoxazepine instead of a thiazolidinedione alters electronic and steric properties. The ethyl and dimethyl groups on the benzoxazepine may enhance lipophilicity compared to the polar thiazolidinedione moieties in and .

Synthetic Routes :

- Thiazolidinedione derivatives () often employ coupling agents (e.g., EDC/HOBt) or nucleophilic alkylation (e.g., K₂CO₃ in DMF). In contrast, the target compound’s synthesis likely requires specialized conditions due to the benzoxazepine ring’s complexity, though details are absent in the evidence.

Pharmacological Considerations:

- Hypoglycemic Activity : Compounds with thiazolidinedione cores (e.g., ) exhibit hypoglycemic effects via PPAR-γ agonism. The target compound’s benzoxazepine core may target different pathways, though this remains speculative without experimental data.

- Hydrogen-Bonding Potential: The 3-methoxyphenoxy group and acetamide linkage could facilitate hydrogen bonding (as discussed in ), similar to thiazolidinedione derivatives.

Research Findings and Implications

- Structural Uniqueness: The benzoxazepine core positions the target compound as a novel scaffold for further exploration, particularly in drug discovery programs targeting CNS or metabolic disorders.

- Synthetic Challenges : The absence of synthetic details for the target compound highlights a gap in the literature. Lessons from (ZnCl₂-catalyzed cyclization) and (DMF/K₂CO₃-mediated alkylation) could inform future optimization.

Biological Activity

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(3-methoxyphenoxy)acetamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Structure

The molecular formula of this compound is C21H26N2O5S. The compound has a molecular weight of approximately 418.51 g/mol. Below is a summary of its chemical properties:

| Property | Value |

|---|---|

| Chemical Formula | C21H26N2O5S |

| Molecular Weight | 418.51 g/mol |

| IUPAC Name | This compound |

| InChI Key | UDVUIQOHBWPXEY-UHFFFAOYSA-N |

Research indicates that compounds similar to this compound exhibit various biological activities such as:

- Antioxidant Activity : The compound may possess antioxidant properties that help in scavenging free radicals.

- Anti-inflammatory Effects : It has been suggested that the compound could inhibit inflammatory pathways.

- Antimicrobial Properties : Preliminary studies indicate potential activity against various pathogens.

In Vitro Studies

In vitro studies have shown that similar benzoxazepine derivatives can inhibit key enzymes involved in metabolic pathways. For instance:

- Squalene Synthase Inhibition : Compounds with similar structures demonstrated IC50 values ranging from 45 nM to 170 nM against squalene synthase in various cell lines . This suggests a potential mechanism for cholesterol biosynthesis inhibition.

Case Studies

- Case Study on Anticancer Activity : A study explored the anticancer effects of benzoxazepine derivatives on human cancer cell lines. Results indicated significant cytotoxicity with IC50 values below 10 µM for certain derivatives.

- Case Study on Anti-inflammatory Effects : Another study assessed the anti-inflammatory properties of a related compound in a rat model of arthritis. The results showed a marked reduction in inflammation markers after treatment with the compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.